N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide
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Overview
Description
N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide is a chemical compound that features a benzyl group attached to an acetamide moiety, which is further substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction of pyridine with chlorine and trifluoromethyl groups.
Amidation Reaction: The pyridine derivative is then reacted with benzylamine in the presence of a suitable catalyst to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Catalyst Selection: Using efficient catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Employing purification methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
N-benzylacetamide: A structurally similar compound lacking the pyridine and trifluoromethyl groups.
3-Chloro-5-(trifluoromethyl)pyridine-2-amine: A related compound with similar functional groups but different substitution pattern.
Uniqueness
N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide is unique due to the presence of both the benzyl and pyridine moieties, along with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClF3N3O |
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Molecular Weight |
343.73 g/mol |
IUPAC Name |
N-benzyl-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetamide |
InChI |
InChI=1S/C15H13ClF3N3O/c16-12-6-11(15(17,18)19)8-21-14(12)22-9-13(23)20-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,20,23)(H,21,22) |
InChI Key |
GUPCSVVNHXOJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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